3-Carboxybenzoate

Descripción general

Descripción

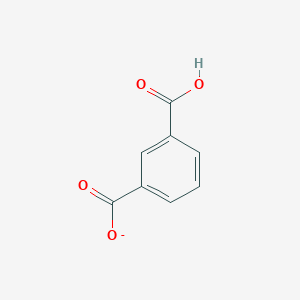

Isophthalate(1-) is a dicarboxylic acid monoanion that is the conjugate base of isophthalic acid. It is a conjugate base of an isophthalic acid. It is a conjugate acid of an isophthalate(2-).

Aplicaciones Científicas De Investigación

Chemical Synthesis

3-Carboxybenzoate serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals due to its functional carboxyl group, which can undergo further reactions such as esterification, amidation, and decarboxylation.

Key Reactions:

- Esterification : this compound can react with alcohols to form esters, which are valuable in the production of fragrances and flavorings.

- Amidation : The carboxylic acid can form amides with amines, leading to compounds used in drug formulation.

Material Science

In material science, this compound is significant for its role in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its ability to act as a ligand allows it to coordinate with metal ions, forming stable structures that have applications in gas storage and catalysis.

Example Case Study:

A study demonstrated the synthesis of a MOF using this compound as a ligand with zinc ions. The resulting framework exhibited high surface area and porosity, making it suitable for carbon dioxide capture applications .

Drug Discovery and Pharmacology

The compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit anti-inflammatory and antimicrobial properties.

Notable Findings:

- A derivative of this compound was tested for its efficacy against bacterial strains, showing promising results in inhibiting growth .

- Computational studies have suggested that modifications to the carboxyl group can enhance binding affinity to specific biological targets, paving the way for new drug candidates .

Biological Applications

This compound has been studied for its role in biological systems. It is involved in metabolic pathways and has been examined for its effects on cellular processes.

Biological Mechanism:

Research indicates that this compound can influence the activity of certain enzymes involved in metabolic regulation. This has implications for understanding metabolic disorders and developing therapeutic strategies .

Environmental Chemistry

In environmental chemistry, this compound is used as a model compound to study biodegradation processes. Its presence in wastewater has raised concerns regarding environmental impact, prompting studies on its degradation by microbial communities.

Research Insights:

Studies have shown that specific bacteria can effectively degrade this compound under anaerobic conditions, contributing to bioremediation efforts .

Data Table: Applications of this compound

Propiedades

IUPAC Name |

3-carboxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVIHTHCMHWDBS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.